molecular formula C19H21BrN2O2 B2500678 4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine CAS No. 2380040-41-3

4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2500678
CAS No.: 2380040-41-3
M. Wt: 389.293
InChI Key: LNZCOXWBCOZSKZ-UHFFFAOYSA-N
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Description

4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group linked to a piperidine ring, which is further substituted with a 5-bromo-2-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction.

    Introduction of the Benzoyl Group: The 5-bromo-2-methylbenzoyl group is introduced via an acylation reaction, typically using a brominated benzoyl chloride and a suitable base.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, often using methanol and a strong base.

    Coupling with Pyridine: The final step involves coupling the piperidine intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative reagents to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

    Coupling Reactions: The pyridine ring can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The bromine atom and the methoxy group can play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}benzene: Similar structure but with a benzene ring instead of pyridine.

    4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}thiophene: Similar structure but with a thiophene ring instead of pyridine.

    4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}furan: Similar structure but with a furan ring instead of pyridine.

Uniqueness

The presence of the pyridine ring in 4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine imparts unique electronic properties that can influence its reactivity and interactions with molecular targets. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

(5-bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-14-4-5-16(20)11-18(14)19(23)22-10-2-3-15(12-22)13-24-17-6-8-21-9-7-17/h4-9,11,15H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZCOXWBCOZSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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